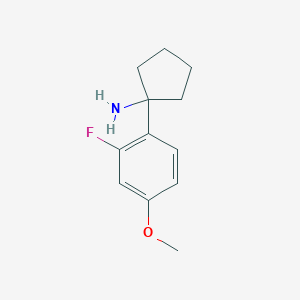![molecular formula C11H14ClNO B13227533 (2S)-2-chloro-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13227533.png)
(2S)-2-chloro-N-[(1S)-1-phenylethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-chloro-N-[(1S)-1-phenylethyl]propanamide is an organic compound belonging to the class of carboxylic acid amides It is characterized by the presence of a chloro group and a phenylethyl group attached to the propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-chloro-N-[(1S)-1-phenylethyl]propanamide typically involves the reaction of (2S)-2-chloropropanoic acid with (1S)-1-phenylethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The reaction can be catalyzed by various agents, including coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.
化学反应分析
Types of Reactions
(2S)-2-chloro-N-[(1S)-1-phenylethyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenylethyl group can undergo oxidation to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of new amides or thioamides.
Reduction: Formation of primary amines.
Oxidation: Formation of ketones or carboxylic acids.
科学研究应用
(2S)-2-chloro-N-[(1S)-1-phenylethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of (2S)-2-chloro-N-[(1S)-1-phenylethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and phenylethyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Propionamide: A simpler amide with a similar backbone but lacking the chloro and phenylethyl groups.
N-phenylethylpropanamide: Similar structure but without the chloro group.
2-chloropropanamide: Similar structure but without the phenylethyl group.
Uniqueness
(2S)-2-chloro-N-[(1S)-1-phenylethyl]propanamide is unique due to the presence of both the chloro and phenylethyl groups, which confer distinct chemical and biological properties. These groups enhance its reactivity and potential interactions with molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C11H14ClNO |
|---|---|
分子量 |
211.69 g/mol |
IUPAC 名称 |
(2S)-2-chloro-N-[(1S)-1-phenylethyl]propanamide |
InChI |
InChI=1S/C11H14ClNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)/t8-,9-/m0/s1 |
InChI 键 |
QSGXOZATHLLEEQ-IUCAKERBSA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)[C@H](C)Cl |
规范 SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine](/img/structure/B13227465.png)
![2-[(Dimethylamino)methyl]-2-methylpentanal](/img/structure/B13227468.png)
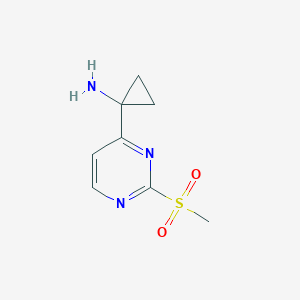
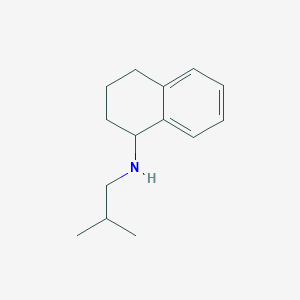
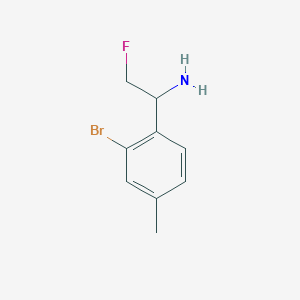
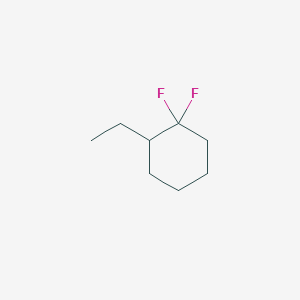
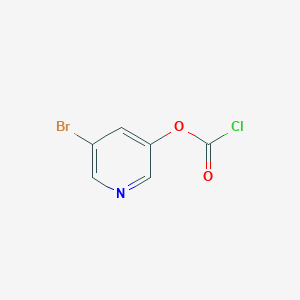
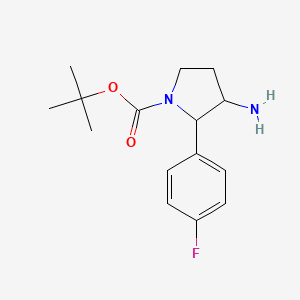

![3-(Pyrimidin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13227513.png)
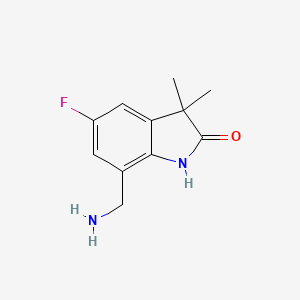
![tert-Butyl 6-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13227524.png)
